Cdk9-IN-1

Vue d'ensemble

Description

CDK9-IN-1 est un inhibiteur sélectif et novateur de la kinase dépendante des cyclines 9 (CDK9). La kinase dépendante des cyclines 9 est une kinase sérine/thréonine qui joue un rôle crucial dans la régulation de l'élongation transcriptionnelle en phosphorylant le domaine carboxyl-terminal de l'ARN polymérase II. La dysrégulation de l'activité de la kinase dépendante des cyclines 9 a été impliquée dans divers cancers, ce qui en fait une cible thérapeutique attractive .

Méthodes De Préparation

La préparation de CDK9-IN-1 implique plusieurs voies de synthèse et conditions de réaction. Une méthode courante comprend l'utilisation de techniques de chimie médicinale pour développer un inhibiteur puissant et sélectif à faible toxicité. La synthèse implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales . Les méthodes de production industrielle impliquent souvent l'optimisation de ces voies de synthèse pour garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

CDK9-IN-1 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent entraîner des analogues substitués de this compound .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En recherche sur le cancer, this compound est utilisé pour étudier le rôle de la kinase dépendante des cyclines 9 dans la régulation transcriptionnelle et son potentiel en tant que cible thérapeutique . Il a montré des résultats prometteurs dans des modèles précliniques de divers cancers, y compris la leucémie myéloïde aiguë et le glioblastome . De plus, this compound est utilisé dans les efforts de découverte de médicaments pour développer de nouveaux traitements pour les maladies caractérisées par des processus transcriptionnels dysrégulés .

Mécanisme d'action

Le mécanisme d'action de this compound implique l'inhibition de la transcription médiée par la kinase dépendante des cyclines 9. This compound se lie au site actif de la kinase dépendante des cyclines 9, empêchant la phosphorylation de l'ARN polymérase II et d'autres substrats. Cette inhibition entraîne une diminution des niveaux de protéines clés de pro-survie, telles que la leucémie cellulaire myéloïde 1 et l'oncoprotéine MYC, induisant finalement l'apoptose dans les cellules cancéreuses . Les cibles moléculaires et les voies impliquées dans ce processus comprennent le complexe de facteur d'élongation transcriptionnelle positif b et la modulation de l'élongation transcriptionnelle .

Applications De Recherche Scientifique

Introduction to Cdk9-IN-1

This compound is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a crucial regulator of transcription in various cancers. CDK9, in partnership with cyclin T1, plays a significant role in the phosphorylation of RNA polymerase II, which is essential for the transcription of genes involved in cell proliferation and survival. Inhibiting CDK9 can lead to decreased expression of anti-apoptotic proteins such as MCL-1, thereby promoting apoptosis in cancer cells. This article explores the applications of this compound in cancer therapy, highlighting its mechanisms, efficacy, and potential clinical implications.

Targeting Triple-Negative Breast Cancer (TNBC)

Recent studies have indicated that this compound shows promise as a therapeutic agent for TNBC, a subtype known for its aggressive nature and lack of targeted therapies.

- Efficacy in Preclinical Models : In vitro studies demonstrated that this compound significantly reduced cell proliferation across multiple TNBC cell lines. The compound induced apoptosis and G2/M cell cycle arrest, showcasing its potential as a targeted therapy for this challenging cancer type .

Acute Myeloid Leukemia (AML)

This compound has been evaluated in models of AML, where CDK9 is often overexpressed.

- Mechanistic Insights : In AML models, inhibition of CDK9 led to decreased MCL-1 expression and enhanced apoptosis. This suggests that this compound could be an effective treatment option for patients with refractory AML .

Prostate Cancer

CDK9 has been identified as a therapeutic target in prostate cancer due to its role in oncogenic transcriptional pathways.

- Clinical Relevance : Elevated levels of CDK9 have been correlated with high Gleason scores and disease recurrence. Inhibition using this compound has shown potential to disrupt these pathways, making it a candidate for further clinical investigation .

Comparative Analysis of Cdk9-Inhibitors

To better understand the position of this compound among other CDK inhibitors, a comparative analysis was conducted focusing on their selectivity and potency.

| Compound Name | Selectivity | IC50 (nM) | Clinical Phase | Targeted Cancer Types |

|---|---|---|---|---|

| This compound | High | 3 | Preclinical | TNBC, AML |

| AZD4573 | >10-fold | 3 | Phase I | Refractory Hematological Malignancies |

| VIP152 | Most Potent | <0.5 | Phase I | AML |

| Flavopiridol | Low | 400 | Phase II | Various (AML, CLL) |

Insights from Clinical Trials

Clinical trials involving various CDK inhibitors have provided insights into their efficacy and safety profiles:

Mécanisme D'action

The mechanism of action of CDK9-IN-1 involves the inhibition of cyclin-dependent kinase 9-mediated transcription. This compound binds to the active site of cyclin-dependent kinase 9, preventing the phosphorylation of RNA polymerase II and other substrates. This inhibition leads to a decrease in the levels of key pro-survival proteins, such as myeloid cell leukemia 1 and MYC oncoprotein, ultimately inducing apoptosis in cancer cells . The molecular targets and pathways involved in this process include the positive transcription elongation factor b complex and the modulation of transcriptional elongation .

Comparaison Avec Des Composés Similaires

CDK9-IN-1 est unique par rapport aux autres inhibiteurs de la kinase dépendante des cyclines 9 en raison de sa sélectivité et de sa puissance élevées. Des composés similaires comprennent le flavopiridol, le dinaciclib et l'AZD4573, qui ciblent également la kinase dépendante des cyclines 9 mais peuvent avoir des profils de sélectivité et des mécanismes d'action différents . Par exemple, le flavopiridol est un inhibiteur de la kinase dépendante des cyclines à large spectre, tandis que l'AZD4573 est un inhibiteur hautement sélectif de la kinase dépendante des cyclines 9 avec un mécanisme d'action distinct . L'unicité de this compound réside dans sa capacité à inhiber sélectivement la kinase dépendante des cyclines 9 avec des effets hors cible minimes, ce qui en fait un outil précieux pour étudier le rôle spécifique de la kinase dépendante des cyclines 9 dans divers processus biologiques .

Activité Biologique

Cdk9-IN-1 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription in various cancers. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and potential therapeutic applications in oncology.

CDK9 is part of the positive transcription elongation factor b (PTEFb) complex, which phosphorylates the C-terminal domain (CTD) of RNA polymerase II, facilitating transcriptional elongation. Inhibition of CDK9 leads to decreased transcription of oncogenes involved in cell survival and proliferation, such as MYC and MCL1. By disrupting these pathways, this compound induces apoptosis in cancer cells and reduces tumor growth.

Case Studies and Research Findings

-

Triple-Negative Breast Cancer (TNBC) :

- Study : A study involving patient-derived organoids and cell lines demonstrated that this compound significantly reduced cell proliferation in a dose-dependent manner.

- Results : The IC50 values varied among different TNBC models, with the MDA-MB-453 cell line showing the highest sensitivity to CDK9 inhibition .

-

Acute Myeloid Leukemia (AML) :

- Study : In vitro studies indicated that this compound effectively suppressed the expression of anti-apoptotic proteins.

- Results : The compound demonstrated potent anti-tumor activity in AML models, leading to significant reductions in cell viability and promoting apoptosis through MCL1 downregulation .

- Prostate Cancer :

Table 1: Summary of Preclinical Studies on this compound

| Cancer Type | Model Type | IC50 (nM) | Key Findings |

|---|---|---|---|

| Triple-Negative Breast Cancer | Patient-Derived Organoids | Varies | Significant reduction in proliferation |

| Acute Myeloid Leukemia | Cell Lines | Varies | Induced apoptosis via MCL1 downregulation |

| Prostate Cancer | Xenograft Models | Varies | Decreased anti-apoptotic factors and MYC levels |

Clinical Implications

The promising results from preclinical studies suggest that this compound could serve as an effective therapeutic agent for various malignancies, particularly those characterized by high levels of MYC or MCL1 expression. The ability to selectively inhibit CDK9 while sparing other kinases enhances its therapeutic potential and may reduce side effects associated with broader-spectrum kinase inhibitors.

Propriétés

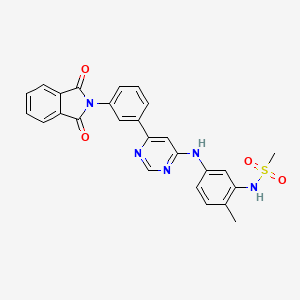

IUPAC Name |

N-[5-[[6-[3-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]amino]-2-methylphenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N5O4S/c1-16-10-11-18(13-22(16)30-36(2,34)35)29-24-14-23(27-15-28-24)17-6-5-7-19(12-17)31-25(32)20-8-3-4-9-21(20)26(31)33/h3-15,30H,1-2H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUFOBCNTCLXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=NC(=C2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735344 | |

| Record name | N-[5-({6-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]pyrimidin-4-yl}amino)-2-methylphenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415559-43-1 | |

| Record name | N-[5-({6-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]pyrimidin-4-yl}amino)-2-methylphenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.